![molecular formula C9H4F5NOS B12888951 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethylthio groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a benzo[d]oxazole core. One common method includes the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a precursor for trifluoromethyl radicals. The reaction is often mediated by visible light and an organophotocatalyst such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) under blue LED light (450 nm) in acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Nucleophiles such as thiols or amines can react with the trifluoromethylthio group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole core.
Applications De Recherche Scientifique
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials with specific chemical and physical properties
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
- 2-(Trifluoromethylthio)benzo[d]thiazole
- 2-(Difluoromethyl)benzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethyl and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C9H4F5NOS |
|---|---|
Poids moléculaire |
269.19 g/mol |
Nom IUPAC |
2-(difluoromethyl)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NOS/c10-7(11)8-15-4-2-1-3-5(6(4)16-8)17-9(12,13)14/h1-3,7H |
Clé InChI |
CAJWGQVRXFEGNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


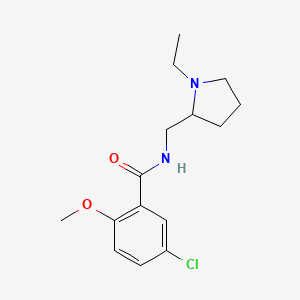
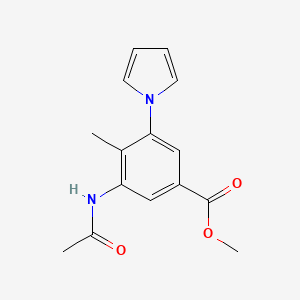
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
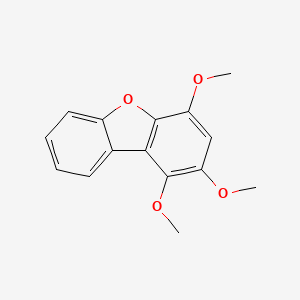
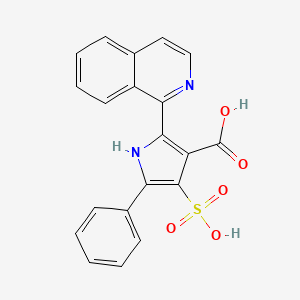
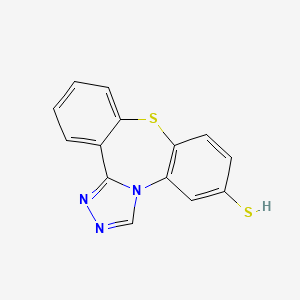
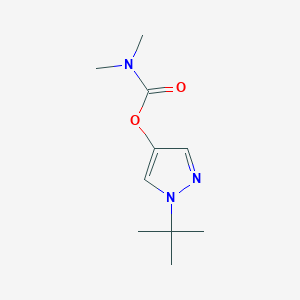
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
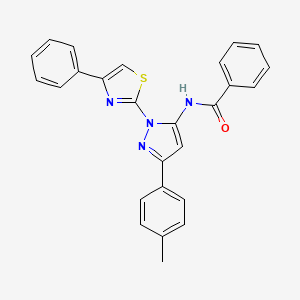
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
